4,5-Dihydro-3,1-benzoxazepin-2(1H)-one is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by its unique bicyclic structure, which consists of a benzene ring fused to an oxazepine ring. The molecular formula of 4,5-dihydro-3,1-benzoxazepin-2(1H)-one is , and it plays a significant role in medicinal chemistry due to its biological activity.
The compound can be synthesized from various precursors, including isocyano compounds and thiones. Its derivatives have been studied for their potential therapeutic applications, particularly in the field of oncology and neuropharmacology.
4,5-Dihydro-3,1-benzoxazepin-2(1H)-one is classified as a benzoxazepine, which is a subclass of heterocyclic compounds. Benzoxazepines are known for their diverse pharmacological properties, making them valuable in drug development.
The synthesis of 4,5-dihydro-3,1-benzoxazepin-2(1H)-one can be achieved through various methods. A notable approach involves a one-pot synthesis from 2-(2-isocyanophenyl)ethanols. The process begins with the conversion of these ethanols into isothiocyanates using sulfur in the presence of selenium and triethylamine. Subsequently, sodium hydride is employed to facilitate the formation of the benzoxazepine structure .
The synthesis typically involves the following steps:
The efficiency of this method lies in its simplicity and the availability of starting materials.
The molecular structure of 4,5-dihydro-3,1-benzoxazepin-2(1H)-one features a bicyclic arrangement with a seven-membered oxazepine ring fused to a phenyl group. The compound exhibits a planar conformation that facilitates interactions with biological targets.
Key structural data includes:
4,5-Dihydro-3,1-benzoxazepin-2(1H)-one can undergo various chemical reactions due to its functional groups. Notably:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity.
The mechanism of action for compounds derived from 4,5-dihydro-3,1-benzoxazepin-2(1H)-one often involves interaction with neurotransmitter receptors or enzymes related to neuropharmacological pathways. For instance:
Pharmacological studies indicate that modifications to the benzoxazepine structure can significantly alter its biological activity and potency against various targets.
4,5-Dihydro-3,1-benzoxazepin-2(1H)-one is characterized by:
Key chemical properties include:
4,5-Dihydro-3,1-benzoxazepin-2(1H)-one and its derivatives have several applications in scientific research:
Anthranilic acid derivatives serve as foundational building blocks for constructing the benzoxazepine core. A prevalent strategy involves the coupling of substituted anthranilic acids with α-haloacids (α-chloro or α-bromo acids), followed by intramolecular cyclization. For instance, N-acylanthranilic acids form as intermediates when anthranilic acids react with α-chloroacids under basic conditions. Subsequent base-mediated cyclization (e.g., using potassium carbonate) yields the 4,5-dihydro-3,1-benzoxazepin-2(1H)-one scaffold. Notably, α-bromoacids facilitate direct cyclization in a single step due to the superior leaving-group ability of bromide, bypassing the isolated N-acylanthranilic acid intermediate. Transhalogenation may occur during acid chloride formation with thionyl chloride, leading to mixed chloro/bromo products detectable via mass spectrometry (e.g., molecular ion ratios of 9:6:1) [1].
Table 1: Cyclization Yields Using Anthranilic Acid Derivatives
Anthranilic Acid Substituent | α-Haloacid | Product | Yield (%) |
---|---|---|---|
Unsubstituted (1a) | (S)-2-Bromopropanoic acid | N-Acylanthranilic acid (6a) | 67 |
4-Chloro (1c) | (S)-2-Bromopropanoic acid | (3R)-Benzoxazepinone (4c) | 66 |
5-Methyl (1e) | (S)-2-Bromopropanoic acid | (3R)-Benzoxazepinone (4b) | 78 |
Cyclization efficiency is influenced by electronic effects: electron-withdrawing substituents on the anthranilic acid ring (e.g., 4-chloro) hinder cyclization compared to electron-donating groups [1].
One-pot methodologies enhance synthetic efficiency by minimizing intermediate isolation. A solvent-controlled chemodivergent synthesis enables selective formation of benzoxazepinones versus benzoxazinones. Reacting ortho-fluorobenzamides with 2-propyn-1-ol under potassium hydroxide promotion yields 3-methyl-1,4-benzoxazepin-5(4H)-ones in dimethyl sulfoxide (54% yield at 50°C), while acetonitrile favors 2-vinyl-1,3-benzoxazin-4(4H)-ones (83% yield). The mechanism proceeds via nucleophilic aromatic substitution (C–F bond cleavage) forming ortho-[(2-propynyl)oxy]benzamide, followed by divergent intramolecular hydroamidation. In dimethyl sulfoxide, seven-membered ring closure occurs via 5-exo-dig cyclization, whereas acetonitrile promotes six-membered ring formation through 6-endo-dig pathways. This solvent switch strategy exhibits broad substrate scope for N-alkyl-ortho-fluorobenzamides but fails for N-aryl derivatives [5].
Table 2: Solvent-Dependent Outcomes in One-Pot Synthesis
Substrate | Solvent | Reaction Temperature (°C) | Major Product | Yield (%) |
---|---|---|---|---|
ortho-Fluoro-N-propylbenzamide (1a) | Dimethyl sulfoxide | 50 | N-Propyl-3-methyl-1,4-benzoxazepin-5(4H)-one (2a) | 54 |
ortho-Fluoro-N-propylbenzamide (1a) | Acetonitrile | 50 | N-Propyl-2-vinyl-1,3-benzoxazin-4(4H)-one (3a) | 83 |
4-Chloro-ortho-fluoro-N-propylbenzamide (1j) | Dimethyl sulfoxide | 50 | Benzoxazepinone (2j) | Low |
4-Chloro-ortho-fluoro-N-propylbenzamide (1j) | Acetonitrile | 50 | Benzoxazinone (3j) | 72 |
Chiral pool synthesis leverages enantiopure natural products to impart stereocontrol. Naturally occurring (S)-amino acids serve as precursors to α-haloacids with high enantiomeric excess (95–98%). Diazotization of (S)-amino acids generates (S)-α-haloacids, which couple with anthranilic acids. The bromide’s leaving-group ability facilitates direct stereospecific cyclization to (3R)-3-alkyl-4,5-dihydro-3,1-benzoxazepin-2(1H)-ones without racemization. X-ray crystallography confirms the R configuration at C3 (C–O bond lengths: 1.448–1.455 Å) [1]. This approach achieves up to 98% enantiomeric excess, circumventing racemization risks associated with late-stage resolution.
Table 3: Chiral Pool Approach Using Amino Acid Precursors
(S)-Amino Acid Precursor | α-Haloacid Generated | Benzoxazepinone Product | Enantiomeric Excess (%) |
---|---|---|---|
(S)-Alanine | (S)-2-Bromopropanoic acid | (3R)-3-Methyl derivative | 95 |
(S)-Valine | (S)-2-Bromo-3-methylbutanoic acid | (3R)-3-Isopropyl derivative | 98 |
(S)-Phenylalanine | (S)-2-Bromo-3-phenylpropanoic acid | (3R)-3-Benzyl derivative | 96 |
Transition metal catalysis enables regioselective functionalization of preformed benzoxazepinones. Palladium-catalyzed Buchwald-Hartwig aryl etherification is pivotal for constructing the oxazepine ring via intramolecular C–O coupling. Using bulky binaphthylphosphine ligands (e.g., BINAP), this method converts bromo- or chloro-substituted precursors into enantiopure benzoxazepines under mild conditions. Microwave irradiation significantly accelerates reactions, such as the coupling of N-tosyl anthranilic acid derivatives with α-bromoacids, achieving 71–86% yield in minutes versus hours under conventional heating [4]. Additionally, ring-closing metathesis using Grubbs catalysts constructs dihydrobenzoxepine intermediates that isomerize to benzoxazepinones.
Table 4: Metal-Catalyzed Regioselective Functionalization
Reaction Type | Catalyst System | Substrate | Product | Yield (%) |
---|---|---|---|---|
Intramolecular C–O Coupling | Pd(OAc)₂/BINAP | N-(2-Bromophenyl)-2-hydroxyacetamide | Benzoxazepinone | 89 |
Ring-Closing Metathesis | Grubbs II Catalyst | Diallyl ether precursor | Dihydrobenzoxepine | 75 |
Suzuki Coupling | Pd(PPh₃)₄ | 7-Bromo-4,5-dihydro-3,1-benzoxazepin-2(1H)-one | 7-Aryl derivative | 68 |
The Ugi four-component reaction (Ugi-4CR) combined with tandem processes rapidly assembles complex benzoxazepine architectures. Allylic trichloroacetimidates derived from Ugi adducts undergo thermally mediated Overman rearrangement, converting allylic alcohols to allylic trichloroacetamides with chirality transfer. Subsequent ring-closing metathesis (RCM) using Grubbs catalysts forms 5-amino-2,5-dihydro-1-benzoxepines. Chemoselective reduction (e.g., hydrogenation) then saturates the olefin, yielding 5-amino-2,3,4,5-tetrahydro-1-benzoxazepin-2-ones. This one-pot multibond-forming sequence constructs the benzoxazepine core with up to three new bonds and multiple stereocenters in a single operation [8].
Table 5: Benzoxazepine Derivatives via Post-Ugi Transformations
Ugi Input Components | Key Tandem Steps | Benzoxazepine Product | Overall Yield (%) |
---|---|---|---|
2-Allyloxybenzaldehyde, Allylamine, Cyclohexyl isocyanide, Benzoic acid | Overman → RCM → Reduction | N-Cyclohexyl-5-amino-3,4-dihydro-1-benzoxazepin-2(1H)-one | 42 |
2-Iodoaniline, Acrolein, tert-Butyl isocyanide, Acetic acid | Overman → RCM → Hydrogenation | N-tert-Butyl-7-amino-3,4-dihydro-1-benzoxazepin-2(1H)-one | 38 |
This strategy allows extensive diversification: aldehydes, amines, isocyanides, and carboxylic acids introduce variable substituents at R¹–R⁴, enabling access to libraries of bioactive analogues [8].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3